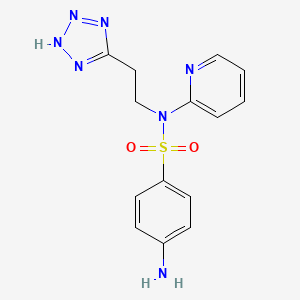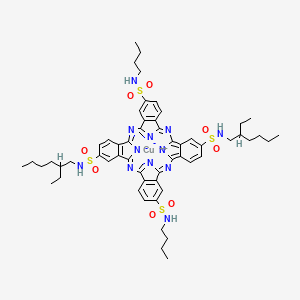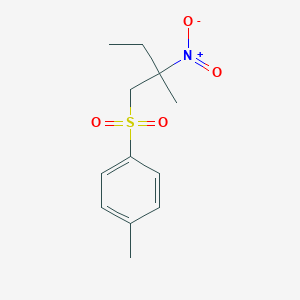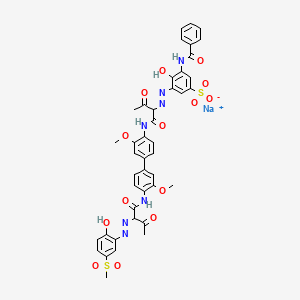
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The pyridine and benzenesulfonamide moieties are then introduced through nucleophilic substitution reactions, often using pyridine derivatives and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The tetrazole ring and sulfonamide group play key roles in these interactions by forming strong hydrogen bonds and electrostatic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfapyridine: Another sulfonamide compound with similar antimicrobial properties.
Dabigatran: A compound with a tetrazole ring used as an anticoagulant.
Losartan: Contains a tetrazole ring and is used as an antihypertensive agent.
Uniqueness
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is unique due to its combination of a pyridine ring, tetrazole ring, and sulfonamide group, which provides a versatile platform for various chemical modifications and applications .
Propriétés
Numéro CAS |
69518-41-8 |
|---|---|
Formule moléculaire |
C14H15N7O2S |
Poids moléculaire |
345.38 g/mol |
Nom IUPAC |
4-amino-N-pyridin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15N7O2S/c15-11-4-6-12(7-5-11)24(22,23)21(14-3-1-2-9-16-14)10-8-13-17-19-20-18-13/h1-7,9H,8,10,15H2,(H,17,18,19,20) |
Clé InChI |
CZSHNVBLPFCMFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)








![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)


